3-(Methoxymethyl)pyridine

Beschreibung

Systematic Nomenclature and Molecular Formula

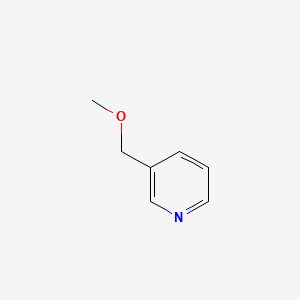

3-(Methoxymethyl)pyridine is systematically identified by its International Union of Pure and Applied Chemistry name, which precisely describes the substitution pattern on the pyridine ring. The compound bears the Chemical Abstracts Service registry number 58418-62-5, providing a unique identifier for this specific molecular structure. The molecular formula is established as C7H9NO, reflecting the presence of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom.

The molecular weight of this compound is precisely calculated as 123.15 grams per mole, which falls within the typical range for substituted pyridine derivatives. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as COCC1=CC=CN=C1, clearly indicating the connectivity pattern of atoms within the molecule. This notation reveals the direct attachment of the methoxymethyl group to the carbon atom at position 3 of the pyridine ring, with the methoxy functionality (-OCH3) linked through a methylene bridge (-CH2-).

Eigenschaften

IUPAC Name |

3-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJVHNKOXFYNTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10320706 | |

| Record name | 3-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58418-62-5 | |

| Record name | NSC363756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution of Pyridine with Methoxymethyl Chloride

One of the most common and direct synthetic routes to this compound involves the nucleophilic substitution reaction between pyridine and methoxymethyl chloride. This reaction typically proceeds under basic conditions, often employing sodium hydride as the base, to deprotonate pyridine and facilitate substitution at the 3-position.

- Reaction Conditions:

- Reagents: Pyridine, methoxymethyl chloride

- Base: Sodium hydride (NaH)

- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: Reflux conditions (typically 60-80°C)

- Time: Several hours until completion

- Mechanism: The base deprotonates pyridine, generating a nucleophilic species that attacks the electrophilic methoxymethyl chloride, resulting in substitution at the 3-position of the pyridine ring.

- Purification: The crude product is purified via distillation or chromatographic methods to isolate pure this compound.

This method is favored for its straightforward approach and relatively high yields, making it suitable for both small-scale laboratory synthesis and scale-up production.

Industrial Continuous Flow Synthesis

In industrial settings, continuous flow processes have been developed to enhance the efficiency, yield, and safety of this compound production. These processes involve the continuous feeding of reactants through a reactor system under optimized conditions, often with catalyst support and precise temperature control.

- Advantages:

- Improved heat and mass transfer

- Enhanced reaction control leading to higher purity and yield

- Scalability and reproducibility

- Typical Setup:

- Continuous feed of pyridine and methoxymethyl chloride with base

- Use of packed-bed reactors or microreactors

- Catalysts may be employed to increase selectivity and reduce byproducts

- Reaction Optimization:

- Temperature and pressure are finely tuned to maximize conversion

- Residence time is controlled to prevent side reactions

This method reflects modern chemical manufacturing trends aiming for greener, safer, and more cost-effective production.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic substitution | Pyridine, methoxymethyl chloride, NaH | Reflux in THF/DMF, 60-80°C | Simple, direct, high yield | Requires handling of NaH | 75-85 |

| Continuous flow industrial process | Pyridine, methoxymethyl chloride, base, catalyst (optional) | Controlled temperature and flow rate | Scalable, efficient, reproducible | Requires specialized equipment | >85 |

| Catalytic alkylation (research) | Pyridine, alkylating agent, Pd/Ni catalyst | Variable, often elevated temperature | Selective functionalization | Complex, less direct | Variable |

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Methoxymethyl)pyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine carboxylic acids.

Reduction: Reduction reactions can convert it into different pyridine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted pyridines

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, methoxymethyl chloride.

Major Products Formed:

- Pyridine carboxylic acids (oxidation).

- Reduced pyridine derivatives (reduction).

- Substituted pyridines (substitution).

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-(Methoxymethyl)pyridine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structure enhances reactivity, making it suitable for developing drugs targeting neurological disorders. Recent studies have highlighted its role in synthesizing novel antimicrobial agents, where derivatives of pyridine have shown promising activity against multidrug-resistant pathogens .

Key Findings:

- Antimicrobial Properties: Compounds derived from pyridine scaffolds exhibit significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Klebsiella pneumoniae .

- Neurological Applications: Research indicates potential in developing treatments for conditions such as Alzheimer's disease and other neurological disorders .

Agricultural Chemicals

In the agrochemical sector, this compound enhances the efficacy of pesticides and herbicides. Its ability to improve absorption in plants makes it a valuable component in formulations designed to protect crops from pests and diseases.

Case Study:

- Efficacy Improvement: Studies have shown that formulations incorporating this compound significantly increase the effectiveness of active ingredients in herbicides, leading to better crop yields .

Flavor and Fragrance Industry

This compound is also employed in the flavor and fragrance industry due to its unique aromatic properties. It is used to create flavoring agents that enhance the sensory appeal of various products.

Applications:

- Flavoring Agents: Its incorporation into food products has been linked to improved flavor profiles, making it a sought-after ingredient in culinary applications .

Material Science

In material science, this compound is used to develop advanced materials such as polymers and coatings. Its ability to modify surface properties contributes to enhanced durability and performance of materials.

Research Insights:

- Surface Modification: The compound has been shown to improve adhesion properties in coatings, making them more resistant to environmental factors .

Research Applications

In academic and industrial laboratories, this compound serves as a reagent in organic synthesis. Researchers utilize it to explore new chemical reactions and pathways, contributing to advancements in synthetic chemistry.

Notable Uses:

- Reagent for Synthesis: It has been employed in various organic reactions, facilitating the development of new compounds with potential therapeutic applications .

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Drug synthesis for neurological disorders | Enhanced reactivity and antimicrobial properties |

| Agricultural Chemicals | Pesticide formulations | Improved absorption and efficacy |

| Flavor & Fragrance | Flavoring agents | Unique aromatic properties |

| Material Science | Polymers and coatings | Enhanced durability and surface properties |

| Research | Organic synthesis reagent | Exploration of new chemical pathways |

Wirkmechanismus

The mechanism of action of 3-(Methoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. It can activate or inhibit various enzymes and receptors, leading to its effects on biological systems. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

Functional Group Variations

(a) 3-Aminopyridine (C₅H₆N₂)

- Structure : Contains an -NH₂ group at the meta position.

- Key Differences: The amino group increases polarity and hydrogen-bonding capacity compared to the methoxymethyl group. 3-Aminopyridine is a key scaffold in medicinal chemistry (e.g., potassium channel blockers) , whereas 3-(methoxymethyl)pyridine is often used for its steric and electronic effects in cross-coupling reactions .

- Applications : Neuroprotective agents, ligand synthesis .

(b) 3-(Methoxycarbonyl)pyridine (C₇H₇NO₂)

- Structure : Features a methoxycarbonyl (-COOCH₃) group at the meta position.

- Key Differences :

- Applications : Intermediate for amide and carboxylic acid derivatives .

(c) 3-(Methoxymethoxy)pyridine (C₇H₉NO₂)

- Structure : Contains a methoxymethoxy (-OCH₂OCH₃) substituent.

- Key Differences :

- Applications : Protecting group strategies in organic synthesis .

(a) Cross-Coupling Reactions

- This compound : Used in Suzuki-Miyaura reactions to synthesize biaryl compounds. For example, 3-bromo-2-(methoxymethyl)pyridine reacts with bis(pinacolato)diboron to form a boronate ester (S9-3), a key intermediate in drug discovery .

- Comparison with 3-Methoxy-2-nitropyridine : The nitro group in the latter directs electrophilic substitution reactions to specific ring positions, whereas the methoxymethyl group in this compound primarily influences steric bulk and electronic density .

Physicochemical Properties

*Estimated logP values based on substituent contributions.

Biologische Aktivität

3-(Methoxymethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and its implications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a methoxymethyl group attached to the pyridine ring, which enhances its solubility and reactivity. The synthesis of this compound typically involves the reaction of pyridine derivatives with formaldehyde and methanol under acidic conditions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods and solvent-free conditions.

Antimicrobial Properties

Pyridine derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that modifications in the pyridine structure can enhance antibacterial efficacy against various strains of bacteria, including multidrug-resistant organisms.

Table 1: Antimicrobial Activity of this compound

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.125 μg/mL |

| Escherichia coli | <0.25 μg/mL |

| Pseudomonas aeruginosa | <0.5 μg/mL |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Antiviral Activity

Recent literature has highlighted the antiviral potential of pyridine derivatives against various viruses, including coronaviruses. The presence of the methoxy group may enhance interaction with viral proteins, thereby inhibiting viral replication.

Case Study: Antiviral Efficacy Against SARS-CoV-2

A study investigated the antiviral activity of several pyridine derivatives, including this compound, against SARS-CoV-2. The findings indicated that this compound exhibited moderate antiviral activity, with an IC50 value of approximately 12 μM, suggesting its potential as a therapeutic agent in managing COVID-19.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication processes. The methoxymethyl group enhances lipophilicity, facilitating better membrane penetration and target interaction.

Future Perspectives

Given the promising biological activities exhibited by this compound, further research is warranted to explore its full therapeutic potential. Future studies should focus on:

- In vivo studies : To evaluate pharmacokinetics and toxicity profiles.

- Structure-activity relationship (SAR) : To identify modifications that enhance efficacy and reduce side effects.

- Combination therapies : Investigating synergistic effects with existing antibiotics or antiviral agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Methoxymethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves functionalization of the pyridine ring. A common approach is nucleophilic substitution, where a methoxymethyl group is introduced via reaction with methoxymethyl chloride or similar reagents. For example, potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates substitution reactions on halogenated pyridine precursors . Optimization of solvent polarity (e.g., DMF vs. acetonitrile) and base strength (e.g., K₂CO₃ vs. NaH) significantly impacts yield and purity. Monitoring reaction progress via thin-layer chromatography (TLC) or NMR ensures intermediate formation before proceeding to purification steps like column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H NMR : Look for a singlet (~δ 3.3–3.5 ppm) corresponding to the methoxymethyl group’s -OCH₃ protons and a multiplet (δ 4.3–4.6 ppm) for the -CH₂- group. Pyridine ring protons appear as distinct aromatic signals (δ 7.0–8.5 ppm) .

- ¹³C NMR : The methoxymethyl carbon resonates at ~δ 56–58 ppm, while the adjacent CH₂ group appears at δ 70–72 ppm. Pyridine carbons are typically observed between δ 120–150 ppm .

- FTIR : Stretching vibrations for C-O (1050–1150 cm⁻¹) and aromatic C=C/C=N (1450–1600 cm⁻¹) confirm functional groups .

- HRMS : Exact mass analysis (e.g., m/z 137.084 for C₇H₉NO) validates molecular formula .

Q. How does the methoxymethyl substituent affect the reactivity of pyridine in nucleophilic substitution reactions?

- Methodological Answer : The methoxymethyl group is electron-donating via the oxygen atom, increasing electron density on the pyridine ring. This enhances susceptibility to electrophilic substitution at the ortho/para positions but reduces reactivity in nucleophilic substitutions compared to electron-withdrawing substituents. For example, halogenation reactions may require Lewis acid catalysts (e.g., FeCl₃) to direct electrophiles to specific positions . Kinetic studies comparing reaction rates with/without the substituent can quantify electronic effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction outcomes when synthesizing this compound derivatives under varying conditions?

- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., oxidation vs. substitution). Systematic analysis includes:

- Reaction Monitoring : Use in-situ techniques like IR spectroscopy or GC-MS to detect intermediates .

- Computational Modeling : Density functional theory (DFT) calculations predict transition states and favorability of pathways .

- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst in a factorial design to identify dominant factors. For instance, higher temperatures may favor elimination over substitution, requiring optimization .

Q. How can computational chemistry predict the regioselectivity of this compound in electrophilic aromatic substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electron-rich regions. The methoxymethyl group directs electrophiles to the para position relative to itself, as shown in Mulliken charge distributions .

- MD Simulations : Simulate reaction trajectories with explicit solvent models (e.g., water or DMF) to assess steric and electronic effects. For example, bulky electrophiles may favor meta substitution due to steric hindrance .

Q. What experimental approaches are used to evaluate the biological activity of this compound derivatives in target-based assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods. For instance, a pyridine derivative’s ability to chelate metal ions in enzyme active sites can be tested via UV-Vis spectroscopy .

- Cellular Uptake Studies : Use radiolabeled derivatives (e.g., ³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .

- Molecular Docking : Compare binding affinities of derivatives with co-crystallized ligands in target proteins (e.g., using AutoDock Vina) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.